Cas no 3608-67-1 (1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate)

1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate is a synthetic compound with potential applications in organic synthesis. It features a methylpiperidinyl group and a 2-hydroxy-2,2-diphenylacetate moiety, offering versatility in chemical transformations. The compound's structural features contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate structure
3608-67-1 structure
商品名:1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate
CAS番号:3608-67-1
MF:C20H23NO3
メガワット:325.40152
CID:305524
PubChem ID:77157

1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate 化学的及び物理的性質

名前と識別子

    • 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate
    • 4-NMPB
    • Benzeneacetic acid, a-hydroxy-a-phenyl-, 1-methyl-4-piperidinylester
    • PROPIVERINE INTERMEDIATE Ⅰ
    • 1-Methyl-4-piperidyl benzilate
    • 1-Methyl-4-piperidyl benzylate
    • 1-methyl-4-piperidyl diphenylglycolate
    • Enpiperate
    • NSC 172167
    • α-Hydroxy-diphenylacetic acid, 1-methyl -4-piperidinyl ester
    • Hydroxydiphenylacetic acid 1-methylpiperidin-4-yl ester
    • IT 97
    • JB 8191
    • N-Methyl-4-piperidinyl benzilate
    • N-Methyl-4-piperidyl benzilate
    • PMPA
    • QWK86805EB
    • AKOS005737518
    • 4-(3,5)-exocycloproyl-N-methylpiperidyl diphenylhydroxyacetate
    • A874441
    • Q5379477
    • NSC-172167
    • Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 1-methyl-4-piperidinyl ester
    • NS00029975
    • UNII-QWK86805EB
    • BENZILIC ACID, 1-METHYL-4-PIPERIDYL ESTER
    • EINECS 222-774-0
    • 4-PIPERIDINOL, 1-METHYL-, BENZILATE (ESTER)
    • (1-methyl-4-piperidyl) 2-hydroxy-2,2-diphenyl-acetate
    • (1-methylpiperidin-4-yl) 2-hydroxy-2,2-di(phenyl)acetate
    • DTXSID20189664
    • 1-Methylpiperidin-4-yl hydroxydiphenylacetate
    • .alpha.-Hydroxy-diphenylacetic acid, 1-methyl -4-piperidinyl ester
    • (1-methylpiperidin-4-yl) 2-hydroxy-2,2-diphenylacetate
    • alpha-Hydroxy-alpha-phenylbenzeneacetic acid, 1-methyl-4-piperidinyl ester
    • CHEMBL143228
    • Hydroxy-diphenyl-acetic acid 1-methyl-piperidin-4-yl ester
    • SCHEMBL1088155
    • 1-Methyl-4-piperidinyl hydroxy(diphenyl)acetate #
    • Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate
    • .ALPHA.-HYDROXY-.ALPHA.-PHENYLBENZENEACETIC ACID, 1-METHYL-4-PIPERIDINYL ESTER
    • [3H]1-Methyl-4-piperidyl diphenylglycolate
    • 3608-67-1
    • [3H]4NMPB
    • [3H](1-methyl-4-piperidyl) 2-hydroxy-2,2-diphenyl-acetate
    • Hydroxy-diphenyl-acetic-acid-1-methyl-piperidin-4-yl-ester
    • GTPL352
    • CCG-279014
    • NSC172167
    • [3H]enpiperate
    • BDBM50128836
    • Oprea1_355183
    • MDL: MFCD00738852
    • インチ: InChI=1S/C20H23NO3/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,23H,12-15H2,1H3
    • InChIKey: UGYPGJCVNPPUPE-UHFFFAOYSA-N
    • ほほえんだ: CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

計算された属性

  • せいみつぶんしりょう: 325.16789
  • どういたいしつりょう: 325.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 164 ºC
  • ようかいど: 極微溶性(0.98 g/l)(25ºC)、
  • PSA: 49.77
  • LogP: 2.49780

1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179521-1g
1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate
3608-67-1 95%
1g
$632 2021-08-05
Chemenu
CM179521-1g
1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate
3608-67-1 95%
1g
$632 2023-01-09
A2B Chem LLC
AF56326-1g
1-methyl-4-piperidyl diphenylglycolate
3608-67-1 97%
1g
$823.00 2024-04-20
Alichem
A129004409-1g
1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate
3608-67-1 95%
1g
$571.20 2023-09-02

1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate 関連文献

1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetateに関する追加情報

Introduction to 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate (CAS No. 3608-67-1)

1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate, identified by its Chemical Abstracts Service (CAS) number 3608-67-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a methylpiperidine core and a hydroxy-diphenylacetic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The unique combination of functional groups in this compound makes it a valuable scaffold for the development of novel therapeutic agents.

The methylpiperidine ring is a common pharmacophore in drug design, known for its ability to enhance binding affinity and metabolic stability. Its presence in 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate suggests that this compound may exhibit properties conducive to interaction with biological targets. Furthermore, the hydroxy-diphenylacetic acid component introduces hydrophilic and lipophilic characteristics, which can influence solubility and membrane permeability—critical factors in drug bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the methylpiperidine moiety can effectively engage with aromatic residues in protein targets, while the hydroxy-diphenylacetic acid group may facilitate hydrogen bonding interactions. These insights are particularly relevant in the context of developing kinase inhibitors, where precise binding to active sites is essential.

In the realm of medicinal chemistry, derivatives of 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate have been explored for their potential anti-inflammatory and analgesic properties. The hydroxy-diphenylacetic acid moiety resembles structures found in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may exhibit similar pharmacological effects. Preliminary in vitro studies have shown promising results in modulating inflammatory pathways, making it a candidate for further investigation.

The synthesis of 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate involves multi-step organic reactions, including condensation and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques are crucial for producing high-quality intermediates that meet the stringent requirements of pharmaceutical research.

From a regulatory perspective, compounds like 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate must undergo rigorous testing to ensure safety and efficacy before clinical application. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing preclinical studies and translating laboratory findings into viable therapeutic options. The integration of high-throughput screening technologies has accelerated the identification of promising candidates, including derivatives of this compound.

The structural versatility of 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate also makes it a valuable tool for exploring new chemical entities (NCEs). By modifying its core structure or introducing additional functional groups, researchers can generate libraries of analogs with tailored biological profiles. This approach aligns with the growing trend toward personalized medicine, where individual patient responses are considered during drug development.

Emerging research suggests that 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate may have applications beyond traditional therapeutic areas. Its ability to interact with multiple biological targets makes it a candidate for multitarget drug discovery programs aimed at addressing complex diseases like cancer and neurodegenerative disorders. The compound’s unique structural features provide a foundation for designing molecules that can modulate intricate signaling networks.

The future direction of research on 1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate will likely involve interdisciplinary collaborations combining synthetic chemistry, computational biology, and preclinical testing. Advances in artificial intelligence (AI) and machine learning are also poised to play a significant role in optimizing molecular design and predicting drug-like properties. These innovations will further enhance the potential of this compound as a lead structure for new medicines.

In conclusion,1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate (CAS No. 3608-67-1) represents a compelling example of how structural complexity can be leveraged to develop novel pharmacological agents. Its potential applications in inflammation modulation, kinase inhibition, and multitarget drug discovery underscore its importance as a research tool. As scientific understanding evolves,this compound will continue to serve as a cornerstone for exploring new frontiers in medicinal chemistry.

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